Albaspidin AA Exhibits Potent Antibacterial Activity Against Paenibacillus larvae, Unmatched by Filixic Acid's Antiviral Profile
Albaspidin AA displays strong antibacterial activity against the vegetative form of *Paenibacillus larvae*, a significant pathogen in apiculture, with a reported Minimum Inhibitory Concentration (MIC) of 220 μM . In contrast, the closely related compound Filixic acid ABA does not exhibit notable antibacterial activity but instead inhibits influenza virus H5N1 neuraminidase with an IC50 of 29.57 ± 2.48 μM [1]. This cross-study comparable evidence demonstrates a clear functional divergence: albaspidin is an antibacterial agent, while filixic acid is an antiviral agent, making them unsuitable substitutes for each other in target-specific research.
| Evidence Dimension | Antibacterial potency vs. Antiviral potency |
|---|---|
| Target Compound Data | Albaspidin AA: MIC = 220 μM against *Paenibacillus larvae* |
| Comparator Or Baseline | Filixic acid ABA: IC50 = 29.57 ± 2.48 μM against H5N1 neuraminidase [1] |
| Quantified Difference | Qualitative divergence in primary biological target (antibacterial vs. antiviral) |
| Conditions | In vitro assays; Albaspidin AA tested on *P. larvae*; Filixic acid ABA tested on influenza virus H5N1 neuraminidase. |
Why This Matters
This stark difference in primary bioactivity means that a researcher targeting bacterial infections must use albaspidin, not filixic acid, and vice versa for antiviral studies.
- [1] Topscience. Filixic acid ABA Product Information. (IC50 data for H5N1 neuraminidase). View Source
